3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one
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Overview
Description
3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a sulfanyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,5-dimethylthiophenol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carbonyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoroacetone: Similar structure but with an acetone moiety instead of a propan-2-one.
1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one: Contains a fluorophenyl group instead of a trifluoromethyl group.
Uniqueness
3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
125647-99-6 |
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Molecular Formula |
C11H11F3OS |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7-3-4-8(2)9(5-7)16-6-10(15)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
JKRYKEMMYIKOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C(F)(F)F |
Origin of Product |
United States |
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